molecular formula C11H19Cl2N3O B2905955 N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride CAS No. 2155840-12-1

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride

Cat. No.: B2905955
CAS No.: 2155840-12-1
M. Wt: 280.19
InChI Key: TZJLSEBXCDGLLE-WWPIYYJJSA-N
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Description

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3O.2HCl and a molecular weight of 280.2 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring connected via an ether linkage.

Preparation Methods

The synthesis of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage, which is a mild and metal-free process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yl]oxypyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLSEBXCDGLLE-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=CC=N1)O[C@H]2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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